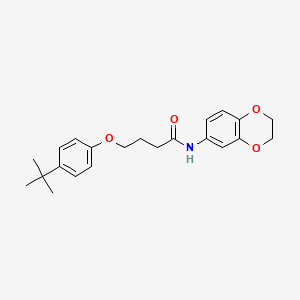
4-(4-tert-butylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-tert-butylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide is a useful research compound. Its molecular formula is C22H27NO4 and its molecular weight is 369.461. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-(4-tert-butylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide is a synthetic compound with potential biological activity. This article reviews its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C22H27NO4
- Molecular Weight : 355.46 g/mol
- CAS Number : 1266915-66-5
The compound is believed to exert its biological effects through various mechanisms, including modulation of signaling pathways and interaction with specific receptors. Its structure suggests potential activity as an anti-inflammatory or anticancer agent.
Anticancer Properties
Research indicates that derivatives of benzodioxin compounds exhibit inhibitory effects on tumor growth. For instance, studies have shown that similar compounds can reduce the incidence of tumors in animal models exposed to carcinogens like benzo[a]pyrene. Specifically, the compound's structural analogs have demonstrated significant tumor suppression in mouse models, suggesting that this compound may share similar properties .
Anti-inflammatory Effects
Compounds containing the benzodioxin moiety have been reported to possess anti-inflammatory properties. The inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) has been observed in related compounds, indicating a potential for this compound to modulate inflammatory responses .
Case Studies
Research Findings
Recent studies have focused on the synthesis and biological evaluation of various derivatives of benzodioxin compounds. The findings highlight the importance of structural modifications in enhancing biological activity. For example, the presence of the tert-butyl group has been correlated with increased potency against cancer cell lines.
Properties
IUPAC Name |
4-(4-tert-butylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4/c1-22(2,3)16-6-9-18(10-7-16)25-12-4-5-21(24)23-17-8-11-19-20(15-17)27-14-13-26-19/h6-11,15H,4-5,12-14H2,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMSAZNHVVCITAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCCC(=O)NC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














